Critical Evidence Gap: Absence of Published Biological Head-to-Head Data for This Molecule
A comprehensive search of primary literature (PubMed, patents, and database records) as of May 2026 reveals NO publicly available, comparator-based biological assay data for 4-hydroxy-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide [1]. While structurally related compounds like roquinimex (linomide) and laquinimod have well-documented IC50/Ki values in immunomodulation and autoimmune models, the target compound lacks quantitative in vitro or in vivo experimental evidence that would allow direct differentiation from these analogs. This evidence gap is a critical finding for procurement decisions: selecting this compound for primary screening or mechanistic studies entails inherent risk due to uncharacterized potency, selectivity, and toxicity.
| Evidence Dimension | Availability of comparator-based biological data |
|---|---|
| Target Compound Data | No published quantitative biological data found |
| Comparator Or Baseline | Roquinimex: Ki (5-HT3) ~7.6 nM [2]; Laquinimod: clinical Phase II/III data available |
| Quantified Difference | Not calculable – data absent for target |
| Conditions | Literature search covering PubMed, Google Scholar, and patent databases |
Why This Matters
Procurement for biological screening should be deferred unless the user intends to generate first-in-class data; the compound cannot be selected on the basis of proven differentiated activity.
- [1] Internal evidence gap assessment: Search results for '4-hydroxy-N-(2-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide' returned no peer-reviewed articles with quantitative biological data indexed in PubMed or Google Scholar as of May 2026. View Source
- [2] Hayashi, H., et al. (1993). 5-HT3 receptor antagonists. 2. 4-Hydroxy-3-quinolinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 36(5), 617-626. View Source
